(2R)-2-amino-3-[(1Z,3Z)-4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-1,2,3,4-tetrachlorobuta-1,3-dienyl]sulfanylpropanoic acid
Description
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is a synthetic organic compound characterized by the presence of cysteine residues attached to a tetrachlorobutadiene backbone
Properties
CAS No. |
115664-53-4 |
|---|---|
Molecular Formula |
C10H12Cl4N2O4S2 |
Molecular Weight |
430.2 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(1Z,3Z)-4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-1,2,3,4-tetrachlorobuta-1,3-dienyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C10H12Cl4N2O4S2/c11-5(7(13)21-1-3(15)9(17)18)6(12)8(14)22-2-4(16)10(19)20/h3-4H,1-2,15-16H2,(H,17,18)(H,19,20)/b7-5+,8-6+/t3-,4-/m0/s1 |
InChI Key |
JVHYQPPBPDCVPV-MGMDGDQGSA-N |
SMILES |
C(C(C(=O)O)N)SC(=C(C(=C(SCC(C(=O)O)N)Cl)Cl)Cl)Cl |
Isomeric SMILES |
C(S/C(=C(/Cl)\C(=C(\Cl)/SC[C@H](N)C(=O)O)\Cl)/Cl)[C@H](N)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)N)SC(=C(C(=C(SCC(C(=O)O)N)Cl)Cl)Cl)Cl |
Synonyms |
1,4-(bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene 1,4-BCTB |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene typically involves the reaction of 1,2,3,4-tetrachloro-1,3-butadiene with cysteine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as water or an organic solvent, and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its original form.
Substitution: The chlorine atoms in the tetrachlorobutadiene backbone can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the original compound.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has several scientific research applications:
Chemistry: Used as a model compound for studying redox reactions and substitution mechanisms.
Biology: Investigated for its potential role in modulating redox states in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in targeting redox-sensitive pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene involves its ability to undergo redox reactions and form disulfide bonds. These reactions can modulate the redox state of biological systems, affecting various molecular targets and pathways. The compound’s interaction with redox-sensitive proteins and enzymes can influence cellular processes such as signal transduction, apoptosis, and oxidative stress response.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(cystein-S-yl)-1,2-dichloro-1,3-butadiene: Similar structure but with fewer chlorine atoms.
1,4-Bis(cystein-S-yl)-1,2,3,4-tetrabromo-1,3-butadiene: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is unique due to its specific arrangement of chlorine atoms and cysteine residues, which confer distinct chemical reactivity and biological activity. The presence of multiple chlorine atoms enhances its electrophilic nature, making it more reactive in substitution reactions compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
